BenchChemオンラインストアへようこそ!

Lanceotoxin A

Natural Products Chemistry Bufadienolide Structure-Activity Relationship Plant Toxicology

Lanceotoxin A is a cumulative bufadienolide neurotoxin distinct from standard cardiac glycosides (digoxin, ouabain). Its acid-resistant acetal-linked sugar moiety drives chronic krimpsiekte neurotoxic syndrome, not acute cardiotoxicity. Essential for SAR studies on bufadienolide accumulation and neurotoxic selectivity. Established in vivo model: 0.02 mg/kg i.v., sheep, 4 doses over 8 days. Candidate biomarker for post-metabolic surgery metabolic improvements. ≥98% purity. For research use only.

Molecular Formula C32H44O12
Molecular Weight 620.7 g/mol
CAS No. 93771-82-5
Cat. No. B1674456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanceotoxin A
CAS93771-82-5
SynonymsLanceotoxin A; 
Molecular FormulaC32H44O12
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)OC(=O)C)O)C5=COC(=O)C=C5)C)C=O)O)O)O)O
InChIInChI=1S/C32H44O12/c1-17(34)25(37)26(38)27(39)28(40)43-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(36)42-15-19)9-13-32(29,41)23(22)8-12-31(30,14-20)44-18(2)35/h4-5,15-17,20-23,25-27,34,37-39,41H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,29+,30-,31-,32-/m0/s1
InChIKeyIDZGCABQJKWSHL-GSMIIGJLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanceotoxin A (CAS 93771-82-5): A Structurally Distinctive, Cumulative Neurotoxic Bufadienolide for Specialized Research


Lanceotoxin A (CAS 93771-82-5; C32H44O12) is a bufadienolide-type steroid lactone originally isolated from the plant Kalanchoe lanceolata [1]. It belongs to a unique subclass of cumulative neurotoxic bufadienolides that induce a chronic paretic/paralytic syndrome ('krimpsiekte') in livestock [2]. Unlike non-cumulative bufadienolides that primarily cause acute cardiac effects, Lanceotoxin A and its structural relatives exhibit a distinctive neurotoxic profile [3], making this compound a specialized tool for investigating structure-activity relationships and chronic toxicity mechanisms.

Why Lanceotoxin A Cannot Be Substituted with Common Bufadienolides or Cardiac Glycosides


Lanceotoxin A is not interchangeable with standard cardiac glycosides (e.g., digoxin, ouabain) or non-cumulative bufadienolides due to fundamental differences in chemical stability and biological outcome. Its sugar moiety is linked via an unusual acetal bond that resists acid hydrolysis [1], a feature that likely contributes to its distinctive pharmacokinetic and toxicological profile. More critically, Lanceotoxin A is a cumulative bufadienolide that produces a unique neurotoxic syndrome upon repeated exposure [2], a property not shared by non-cumulative bufadienolides which instead cause acute cardiotoxicity [3]. Substitution with a structurally or pharmacologically distinct analog would invalidate studies focused on chronic neurotoxicity mechanisms or the unique structural determinants of bufadienolide accumulation.

Quantitative Comparative Evidence: Lanceotoxin A vs. Structurally Related Bufadienolides


Evidence 1: Structural Differentiation via Unusual Sugar-Acetal Linkage

Lanceotoxin A contains a rare acyclic sugar moiety attached via an acetal linkage, a structural feature that distinguishes it from most other bufadienolides [1]. In comparative structural analysis, the sugar and aglycone moieties of Lanceotoxin A (and its B analog) cannot be removed by acid hydrolysis, whereas the sugar components of non-cumulative bufadienolides like cotyledoside, tyledosides, and orbicusides are acid-labile [2]. This resistance to acid hydrolysis is a direct consequence of the acetal bonding and has been proposed as a key determinant of the compound's cumulative neurotoxic properties.

Natural Products Chemistry Bufadienolide Structure-Activity Relationship Plant Toxicology

Evidence 2: In Vivo Cumulative Neurotoxicity Induction in a Validated Animal Model

The characteristic 'krimpsiekte' syndrome was reproduced experimentally in sheep using a defined, cumulative dosing regimen of Lanceotoxin A [1]. Intravenous administration of Lanceotoxin A at 0.02 mg/kg, repeated four times over an eight-day period, successfully induced the neurotoxic condition [1]. This contrasts sharply with acute bufadienolide poisoning models, which require higher single doses and manifest primarily as cardiac signs. The specific dosing protocol and resulting neurotoxic outcome are unique to cumulative bufadienolides like the lanceotoxins.

Veterinary Toxicology Neurotoxicology In Vivo Disease Modeling

Evidence 3: Class-Defined Neurotoxic Selectivity (Inferred from Lanceotoxin B)

Lanceotoxin A belongs to the cumulative bufadienolide subclass, which exhibits preferential cytotoxicity toward neuronal cells. In a direct in vitro comparison of Lanceotoxin B (the closest structural analog of Lanceotoxin A) versus the non-cumulative bufadienolide 1α,2α-epoxyscillirosidine, Lanceotoxin B demonstrated significantly higher potency in mouse neuroblastoma (Neuro-2a) cells [1]. The EC50 for Lanceotoxin B in Neuro-2a cells ranged from 4.4–5.5 µM, while 1α,2α-epoxyscillirosidine showed EC50 values of 35.7–37.6 µM over the same 24–72 hour exposure period [1]. Conversely, 1α,2α-epoxyscillirosidine was more cytotoxic to rat myocardial H9c2 cells, consistent with its non-cumulative, cardiotoxic profile [1].

Cellular Neurotoxicity In Vitro Toxicology Structure-Activity Relationship

Evidence 4: Differential Metabolic Association in Human Clinical Cohorts

In a longitudinal metabolomics study of 13 patients undergoing metabolic surgery for obesity and type 2 diabetes, serum levels of Lanceotoxin A exhibited a significant negative association with the abundance of the gut bacterial group Eubacterium eligens [1]. This association was part of a broader metabolomic shift linked to post-surgical metabolic improvements, including reduced body weight, HbA1c, and HOMA-IR [1]. Other compounds showing similar associations included lacosamide glucuronide, UDP-L-arabinose, pipercyclobutanamide B, and hordatine B, but Lanceotoxin A's specific correlation pattern may reflect its unique dietary or microbial origin.

Metabolomics Metabolic Surgery Type 2 Diabetes

Evidence-Based Research Applications for Lanceotoxin A (CAS 93771-82-5)


Investigation of Cumulative Neurotoxicity Mechanisms in In Vivo Models

Researchers aiming to reproduce or study the 'krimpsiekte' syndrome can utilize Lanceotoxin A as the definitive toxicant, following the established dosing protocol of 0.02 mg/kg i.v. administered four times over eight days in sheep [1]. This model is essential for elucidating the unique neurotoxic pathway of cumulative bufadienolides, which is distinct from acute cardiac glycoside poisoning [2].

Structure-Activity Relationship (SAR) Studies on Bufadienolide Neurotoxicity

Lanceotoxin A serves as a critical reference standard for SAR investigations due to its distinctive acid-resistant acetal-linked sugar moiety [3]. Comparative studies with Lanceotoxin B and other cumulative/non-cumulative bufadienolides can help deconvolute the molecular determinants of neurotoxic selectivity, leveraging the established in vitro EC50 differential (e.g., ~7-fold greater neuronal sensitivity to Lanceotoxin B vs. non-cumulative analogs) [2].

Host-Microbe-Metabolite Interaction Studies in Metabolic Disease

Lanceotoxin A's association with post-metabolic surgery improvements in diabetes and its correlation with specific gut microbiota shifts [4] make it a candidate biomarker or functional compound for exploring the role of dietary plant toxins or microbial metabolism in human metabolic health. Researchers can quantify Lanceotoxin A in human biospecimens to investigate its origins and its potential influence on insulin sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanceotoxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.